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Core Science & Biosynthesis

Foundational

The Therapeutic Potential of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the potency, selectivity, and pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic agents.[1] This technical guide delves into the promising therapeutic potential of derivatives of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone, a fluorinated aromatic ketone with significant promise as a versatile building block for novel drug candidates. We will explore the synthesis of key derivatives, primarily focusing on chalcones, and their potential applications as anticancer and anti-inflammatory agents. This guide will provide detailed experimental protocols, an analysis of relevant signaling pathways, and a discussion of the structure-activity relationships that govern the biological effects of these compounds.

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into drug candidates can profoundly influence their biological properties. Fluorine's high electronegativity and small atomic size can lead to improved metabolic stability, enhanced binding affinity to target proteins, and favorable alterations in lipophilicity and bioavailability.[2][3] The difluoromethyl group (CF2), in particular, is of growing importance in the development of pharmaceuticals and agrochemicals, with several commercially significant products owing their enhanced bioactivity to this moiety.[4][5] The parent molecule, 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone, combines the benefits of a difluorinated ketone with a substituted phenyl ring, making it an attractive starting point for the synthesis of a diverse library of potentially bioactive compounds.

Synthetic Pathways: Accessing Key Derivatives

The primary route to biologically active derivatives of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone is through the synthesis of chalcones. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are well-established precursors to flavonoids and exhibit a wide range of pharmacological activities.[6][7]

Claisen-Schmidt Condensation: The Gateway to Chalcone Derivatives

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[8][9] In the context of this guide, 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone serves as the ketone component, which is reacted with various substituted benzaldehydes to generate a library of chalcone derivatives.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone and 1.1 equivalents of the desired substituted benzaldehyde in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

Diagram: General Scheme for Claisen-Schmidt Condensation

Claisen_Schmidt_Condensation Ketone 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone Base Base (e.g., NaOH, KOH) Ethanol Ketone->Base Aldehyde Substituted Benzaldehyde Aldehyde->Base Chalcone Chalcone Derivative Base->Chalcone Condensation

Caption: Claisen-Schmidt condensation of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone with a substituted benzaldehyde.

Therapeutic Potential: Anticancer and Anti-inflammatory Activities

Fluorinated chalcones have garnered significant attention for their potential as anticancer and anti-inflammatory agents.[2][10] The derivatives of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone are poised to exhibit similar, if not enhanced, activities due to the unique fluorine substitution pattern.

Anticancer Activity

Chalcone derivatives have been shown to exert antiproliferative effects against a variety of cancer cell lines, including those of the breast, colon, and leukemia.[11][12] The introduction of fluorine atoms can further enhance this activity.[13]

Mechanism of Action: The anticancer effects of chalcones are often multifactorial, involving the modulation of several key signaling pathways that are dysregulated in cancer.

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting cell survival, proliferation, and angiogenesis.[14][15] Several chalcones have been shown to inhibit the activation of the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[10]

  • STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor that is often constitutively active in cancer cells, promoting their growth and survival. Chalcone derivatives have been demonstrated to inhibit the activation of STAT3.[10][16]

  • Nrf2 Signaling Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. While activation of Nrf2 can be protective in normal cells, its constitutive activation in cancer cells can promote chemoresistance. Some chalcone derivatives have been shown to modulate the Nrf2 pathway, which could be beneficial in certain cancer contexts.[17][18]

Diagram: Key Signaling Pathways Targeted by Chalcone Derivatives in Cancer

Anticancer_Pathways Chalcone Chalcone Derivative NFkB NF-κB Pathway Chalcone->NFkB Inhibition STAT3 STAT3 Pathway Chalcone->STAT3 Inhibition Nrf2 Nrf2 Pathway Chalcone->Nrf2 Modulation Proliferation Cell Proliferation NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Inhibition Angiogenesis Angiogenesis NFkB->Angiogenesis STAT3->Proliferation STAT3->Apoptosis Inhibition Chemoresistance Chemoresistance Nrf2->Chemoresistance

Caption: Chalcone derivatives can exert anticancer effects by modulating key signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Representative Anticancer Activity of Fluorinated Chalcone Derivatives (Hypothetical Data for Illustrative Purposes)

Compound IDCancer Cell LineIC50 (µM)
Chalcone-F1MCF-7 (Breast)5.2
Chalcone-F1HCT-116 (Colon)8.1
Chalcone-F2A549 (Lung)3.5
Chalcone-F2HeLa (Cervical)6.8

Note: This table presents hypothetical data to illustrate how quantitative data on anticancer activity would be presented. Actual IC50 values would need to be determined experimentally.

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Chalcones have demonstrated significant anti-inflammatory properties.[4][19]

Mechanism of Action: The primary mechanism of anti-inflammatory action for many chalcones is the inhibition of cyclooxygenase (COX) enzymes.[5] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with fewer gastrointestinal side effects compared to non-selective COX inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

A colorimetric or fluorometric assay can be used to determine the inhibitory activity of chalcone derivatives against COX-1 and COX-2.[12][20]

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the chalcone derivatives.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit or by a colorimetric method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Table 2: Representative Anti-inflammatory Activity of Fluorinated Chalcone Derivatives (Hypothetical Data for Illustrative Purposes)

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Chalcone-F315.21.88.4
Chalcone-F425.60.928.4
Ibuprofen (Control)12.0250.00.048
Celecoxib (Control)>1000.04>2500

Note: This table presents hypothetical data to illustrate how quantitative data on anti-inflammatory activity would be presented. Actual IC50 values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights

The biological activity of chalcone derivatives is highly dependent on the nature and position of substituents on the aromatic rings. For derivatives of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone, the substituents on the second aromatic ring (derived from the benzaldehyde) will be critical in determining their therapeutic potential. Generally, electron-withdrawing or electron-donating groups at specific positions can influence the electronic properties of the chalcone scaffold, affecting its interaction with biological targets. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that relate the chemical structure of these derivatives to their biological activity, aiding in the design of more potent and selective compounds.[4]

Diagram: Workflow for SAR-Guided Drug Discovery

SAR_Workflow Synthesis Synthesize Library of Chalcone Derivatives Screening Biological Screening (Anticancer, Anti-inflammatory) Synthesis->Screening SAR Establish Structure-Activity Relationship (SAR) Screening->SAR QSAR Develop QSAR Model SAR->QSAR Design Design New Derivatives with Improved Activity SAR->Design QSAR->Design Design->Synthesis Optimization Lead Optimization Design->Optimization

Sources

Exploratory

The Role of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone: A Keystone Fluorinated Building Block in Advanced Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, modulated lipophilicity, and improved binding affinity, have led to a significant number of successful pharmaceutical and agrochemical products.[1] This guide focuses on the synthesis, properties, and versatile applications of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone , a highly functionalized fluorinated building block. We will explore its role as a precursor to complex bioactive molecules, with a particular focus on its application in the design of enzyme inhibitors and the synthesis of novel heterocyclic systems. This document serves as a technical resource, providing field-proven insights, detailed experimental protocols, and a mechanistic understanding of its reactivity for professionals engaged in drug discovery and chemical research.

The Strategic Imperative of Fluorination in Modern Drug Discovery

The introduction of fluorine into bioactive molecules is a well-established strategy for optimizing drug-like properties.[2] The small size of the fluorine atom, combined with its extreme electronegativity, allows it to serve as a bioisostere for hydrogen while profoundly altering the electronic landscape of the molecule.[3] Among the various fluorinated motifs, the gem-difluoromethylene (CF₂ group) has emerged as a particularly valuable functional group.[4][5]

The CF₂ group offers several distinct advantages:

  • Metabolic Stability: It acts as a non-hydrolyzable surrogate for a ketone or an ether linkage, blocking common points of metabolic oxidation.[6]

  • Conformational Control: The steric and electronic properties of the CF₂ group can lock the molecule into a more favorable conformation for binding to a biological target.

  • Modulation of Physicochemical Properties: It can fine-tune pKa, lipophilicity, and hydrogen bond accepting capacity, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[7]

The subject of this guide, 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone, combines the benefits of an α,α-difluorinated ketone with a specifically substituted phenyl ring, making it a powerful and versatile tool for chemical synthesis.

Synthesis and Physicochemical Profile

The strategic value of a building block is intrinsically linked to its accessibility and predictable reactivity. This section details a robust synthetic approach and outlines the key physicochemical properties that govern its utility.

Proposed Synthetic Pathway via α,α-Difluorination

The most direct and logical pathway to synthesize the title compound is through the selective difluorination of its readily available ketone precursor, 1-(4-Fluoro-3-methylphenyl)ethanone (CAS: 369-32-4).[8] While monofluorination of active methylene compounds is often rapid, the second fluorination step can be more challenging.[5] A direct difluorination method using an electrophilic fluorine source in the presence of a mediating agent is proposed.[4]

The causality behind this choice is twofold:

  • Precursor Availability: 1-(4-Fluoro-3-methylphenyl)ethanone is a commercially available starting material, which is critical for scalable and reproducible research.[9][10]

  • Reaction Efficiency: Modern electrophilic fluorination methods offer a direct route, avoiding multi-step sequences that can lower overall yield. The use of a base like quinuclidine can facilitate the crucial enolization steps required for both fluorination events.[4][5]

G start 1-(4-Fluoro-3-methylphenyl)ethanone reagents Electrophilic Fluorinating Agent (e.g., F₂, Selectfluor®) + Base (e.g., Quinuclidine) start->reagents product 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone reagents->product α,α-Difluorination

Caption: Proposed synthetic workflow for the target building block.

Physicochemical Data and Structural Insights

The introduction of the gem-difluoro group adjacent to the carbonyl significantly alters its electronic character, which is the foundation of its utility.

PropertyValueSource / Method
CAS Number Not Assigned-
Molecular Formula C₉H₇F₃OCalculated
Molecular Weight 192.15 g/mol Calculated
Appearance Expected to be a liquid or low-melting solidInferred from Precursor
Precursor CAS 369-32-4[10]
Precursor Boiling Point 215 °C at 760 mmHg

Key Structural Insights: The two fluorine atoms on the α-carbon act as powerful electron-withdrawing groups. This has a profound inductive effect on the adjacent carbonyl carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles. This enhanced reactivity is a central theme in its application as a building block, particularly in the design of enzyme inhibitors.[11][12]

Core Applications as a Fluorinated Building Block

The true value of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone lies in its capacity to serve as a versatile intermediate for constructing more complex, high-value molecules.

Design of Serine and Cysteine Protease Inhibitors

A premier application of α,α-difluorinated ketones is in the development of potent and selective inhibitors of serine and cysteine proteases.[11] The highly electrophilic carbonyl carbon of the difluoro ketone mimics the transition state of peptide bond hydrolysis.[12]

Mechanism of Action:

  • The inhibitor, containing the difluoro ketone "warhead," is recognized by the enzyme's active site.

  • The hydroxyl group of the active site serine (or the thiol group of cysteine) performs a nucleophilic attack on the electron-deficient carbonyl carbon.

  • This attack forms a stable, covalent tetrahedral hemiacetal (or hemithioacetal) adduct. This adduct is a strong analogue of the fleeting tetrahedral intermediate formed during normal substrate hydrolysis, effectively trapping and inactivating the enzyme.[12]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Enzyme + Ser-OH Intermediate Stable Tetrahedral Hemiacetal (Enzyme-Inhibitor Complex) Enzyme->Intermediate Nucleophilic Attack Inhibitor R-CO-CF₂-Ar Inhibitor->Intermediate Nucleophilic Attack Inactivated Inactivated Enzyme Intermediate->Inactivated Enzyme Inactivation

Caption: Mechanism of protease inhibition by a difluoroketone.

Synthesis of Novel Fluorinated Heterocycles

The ketone functionality serves as a versatile handle for constructing a wide variety of heterocyclic scaffolds, which are privileged structures in drug discovery. By using 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone as a starting material, the gem-difluoro moiety can be strategically embedded into the final heterocyclic ring system. This approach allows for the synthesis of novel compounds with potentially enhanced biological activity and optimized ADME properties. For instance, it can be used in condensation reactions to form fluorinated pyridines, pyrimidines, or thiophenes.

Self-Validating Experimental Protocols

The following protocols are presented as self-validating systems, where the rationale behind each step is clarified to ensure reproducibility and understanding.

Protocol: Synthesis of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone

This protocol is adapted from established methods for the difluorination of 1,3-dicarbonyl compounds, leveraging a base to mediate the reaction with an electrophilic fluorine source.[4][5]

  • Materials:

    • 1-(4-Fluoro-3-methylphenyl)ethanone (1.0 eq)

    • Quinuclidine (2.2 eq)

    • Acetonitrile (anhydrous)

    • A solution of 10% F₂ in N₂ (or Selectfluor®, 2.2 eq)

    • Diatomaceous earth

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • System Inerting (Trustworthiness): All glassware is oven-dried and assembled hot under a stream of dry nitrogen. This is critical as both the enolates and the fluorinating agent can be sensitive to moisture.

    • Reaction Setup: To a solution of 1-(4-Fluoro-3-methylphenyl)ethanone and quinuclidine in anhydrous acetonitrile at 0 °C, add the fluorine gas mixture via a mass flow controller or the Selectfluor® reagent portion-wise over 1 hour. Causality: Quinuclidine acts as a base to generate the enolate for the first fluorination and facilitates the rate-limiting enolization of the 2-fluoro-ketone intermediate for the second fluorination.[5] Acetonitrile is a polar aprotic solvent suitable for this transformation.

    • Reaction Monitoring: The reaction is monitored by TLC or GC-MS until the starting material is consumed.

    • Quenching: The reaction is carefully quenched by pouring it into a saturated aqueous sodium bicarbonate solution. This neutralizes any acidic byproducts.

    • Workup: The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone.

Protocol: Illustrative Synthesis of a Chalcone Derivative

This protocol demonstrates the utility of the title compound in a Claisen-Schmidt condensation to form a chalcone, a class of compounds with broad biological activities.[13]

  • Materials:

    • 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone (1.0 eq)

    • 4-Methoxybenzaldehyde (1.1 eq)

    • Ethanol

    • Sodium hydroxide (aqueous solution, 2.0 eq)

    • Deionized water

    • Ice bath

  • Procedure:

    • Reactant Dissolution: Dissolve the difluoro-ketone and 4-methoxybenzaldehyde in ethanol in a round-bottom flask.

    • Initiation: Cool the solution in an ice bath and add the aqueous sodium hydroxide solution dropwise with vigorous stirring. Causality: The hydroxide is the catalyst that deprotonates the α-carbon (even with fluorine substitution, the protons can be removed under strong basic conditions, although this reaction is more challenging than with non-fluorinated ketones) or, more likely, catalyzes the aldol addition. The reaction proceeds via an aldol addition followed by dehydration.

    • Reaction Progression: Allow the reaction to stir at room temperature. The formation of a precipitate often indicates product formation. Monitor by TLC.

    • Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product fully.

    • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure chalcone derivative.

G Start Building Block (2,2-Difluoro-1-(...) ethanone) Step1 Synthesis of Derivatives (e.g., Chalcones) Start->Step1 Chemical Transformation Step2 High-Throughput Screening & SAR Step1->Step2 Biological Evaluation Step3 Lead Optimization (ADME/Tox) Step2->Step3 Iterative Design End Drug Candidate Step3->End Selection

Caption: Drug discovery workflow using the intermediate.

Conclusion and Future Outlook

2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone is more than just a chemical intermediate; it is a strategic building block that provides a direct route to novel, highly functionalized molecules. Its unique electronic properties, driven by the powerful inductive effect of the gem-difluoro group, make it an invaluable tool for designing potent enzyme inhibitors and other bioactive compounds. The synthetic accessibility and versatile reactivity of its ketone handle ensure its broad applicability in both academic research and industrial drug development.

Future exploration will likely focus on expanding the library of heterocyclic systems derived from this building block and investigating its potential in the agrochemical sector, where metabolic stability and target specificity are equally critical.[1] As synthetic methodologies continue to advance, the utility of such precisely engineered fluorinated building blocks will undoubtedly continue to grow, paving the way for the next generation of therapeutics and advanced materials.

References

  • Copper-Catalyzed Difluoroalkylation Reaction - PMC - NIH. (2022, December 2).
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  • Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. (2023, November 29). Wiley Online Library.
  • A Comprehensive Technical Guide to 4'-Chloro-2',6'-difluoroacetophenone for Researchers and Drug Development Professionals.Benchchem.
  • Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC. (2024, February 6).
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  • Fluorinated compounds present opportunities for drug discovery | Request PDF.
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  • Difluoroalkylation/C–H Annulation Cascade Reaction Induced by Visible-Light Photoredox Catalysis | The Journal of Organic Chemistry. (2016, September 23).
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  • Practical Synthesis of 1,1-Difluoro- or 1-Fluoroalkenes from 2,2,2-Trifluoroacetophenone Derivatives | Request PDF.
  • Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023, September 15). MDPI.
  • 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone.PubChem.
  • Applications of Fluorine in Medicinal Chemistry. (2015, July 22).
  • 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. (2026, February 10). Dakenchem.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024, February 28). Beilstein Journals.
  • 1-(4-Fluoro-3-methylphenyl)ethanone | 369-32-4.Merck.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC. (2024, February 28).
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  • Difluoroalkane synthesis by fluorination or substitution.Organic Chemistry Portal.
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  • Organic Fluorin
  • Fluorinated Building Blocks | AMERICAN ELEMENTS® | Products | Applic
  • 4-FLUORO-3-METHYLACETOPHENONE | 369-32-4.ChemicalBook.
  • 369-32-4|1-(4-Fluoro-3-methylphenyl)ethanone.BLDpharm.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.ChemRxiv.
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Foundational

An In-Depth Technical Guide to 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone and its Analogs for Advanced Research

This technical guide provides a comprehensive overview of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. While a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this exact difluorinated compound is not readily found in public databases, indicating its potential novelty, this guide will delve into the critical aspects of its core structure, starting with the well-characterized parent compound, 1-(4-Fluoro-3-methylphenyl)ethanone. We will explore its chemical identity, synthesis strategies for introducing the key difluoro moiety, and the broader implications of such fluorinated ketones in the development of novel therapeutics.

Core Chemical Identity and Physicochemical Properties

The foundational structure for our target molecule is 1-(4-Fluoro-3-methylphenyl)ethanone. Understanding its properties is the first step toward the synthesis and application of its difluorinated analog.

Chemical Identifiers of the Parent Ketone

A clear identification of the starting material is paramount for reproducible scientific research. The key identifiers for 1-(4-Fluoro-3-methylphenyl)ethanone are summarized below.

IdentifierValue
CAS Number 369-32-4[1][2]
IUPAC Name 1-(4-fluoro-3-methylphenyl)ethan-1-one
Synonyms 4-Fluoro-3-methylacetophenone, 3-methyl-4-fluorophenone[2]
Molecular Formula C9H9FO[1][2]
Molecular Weight 152.17 g/mol [1][2]
Canonical SMILES CC1=C(C=CC(=C1)C(=O)C)F[2]
InChI Key SMSVMBMJEYTUOZ-UHFFFAOYSA-N
Physicochemical Data

The physical properties of 1-(4-Fluoro-3-methylphenyl)ethanone are critical for its handling, storage, and use in chemical reactions.

PropertyValue
Physical Form Clear liquid
Color Colorless to Reddish yellow
Boiling Point 215 °C at 760 mmHg
Flash Point 86.5 ± 12.4 °C
Storage Room temperature, sealed in a dry environment[1]

The Strategic Importance of Fluorination in Drug Discovery

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[3][4] The C-F bond is highly polarized and strong, which can lead to:

  • Increased Metabolic Stability: The strength of the C-F bond can block metabolic pathways, leading to a longer half-life of the drug in the body.[3][5]

  • Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.[4][5]

  • Improved Bioavailability: Fluorine substitution can modulate the lipophilicity and membrane permeability of a molecule, which can improve its absorption and distribution.[3][4][5]

The difluoromethylene (CF2) group, in particular, is of growing importance in the design of pharmaceuticals and agrochemicals.[6]

Synthesis and Methodologies

The synthesis of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone would logically start from the parent ketone, 1-(4-Fluoro-3-methylphenyl)ethanone. The key transformation is the introduction of the gem-difluoro group at the alpha-carbon of the ketone.

General Workflow for the Synthesis of α,α-Difluoroketones

The following diagram illustrates a generalized workflow for the synthesis of α,α-difluoroketones from their corresponding ketone precursors.

G Start 1-(4-Fluoro-3-methylphenyl)ethanone Reaction α-Fluorination Reaction Start->Reaction Product 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for the synthesis of the target difluorinated ketone.

Experimental Protocol: α,α-Difluorination of a Ketone

While a specific protocol for the difluorination of 1-(4-Fluoro-3-methylphenyl)ethanone is not available, a general method using an electrophilic fluorinating agent can be adapted. The transformation of a methylene group to a difluoromethylene group can be achieved using reagents like Selectfluor.[6]

Reaction Scheme:

G Ketone 1-(4-Fluoro-3-methylphenyl)ethanone Reagent + Electrophilic Fluorinating Agent (e.g., Selectfluor) Ketone->Reagent Product -> 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone Reagent->Product

Caption: Reaction scheme for the difluorination of the parent ketone.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-(4-Fluoro-3-methylphenyl)ethanone in a suitable solvent, such as acetonitrile.

  • Addition of Fluorinating Agent: Add an electrophilic fluorinating agent, such as Selectfluor. The monofluorination of 1,3-diketones is often rapid, but the second fluorination step can be much slower.[6]

  • Base/Catalyst: The addition of a base or water may be necessary to accelerate the enolization of the monofluoro-intermediate, facilitating the second fluorination.[6]

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction mixture and perform an aqueous workup to remove the excess fluorinating agent and other water-soluble byproducts.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the desired 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and mass spectrometry (MS).

Applications in Research and Drug Development

Fluorinated aromatic ketones are valuable intermediates in the synthesis of more complex, biologically active molecules.[5][7] For example, 2',3'-Difluoro-4'-methylacetophenone is used in the synthesis of chalcones, which have shown a broad range of pharmacological activities, including anticancer and anti-inflammatory effects.[5]

The introduction of the difluoro group in 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone makes it a prime candidate for use as a building block in the synthesis of novel therapeutic agents. The difluoromethylene group can act as a bioisostere for a carbonyl group, which can lead to improved drug-like properties.

A potential application of this compound is in the development of kinase inhibitors, where the fluorinated phenyl ring can engage in specific interactions with the target protein.

Safety and Handling

The parent compound, 1-(4-Fluoro-3-methylphenyl)ethanone, is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

The difluorinated product should be handled with similar or greater precautions, as its toxicological properties have not been fully evaluated.

Conclusion

2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone represents a promising, albeit not widely cataloged, chemical entity for the advancement of drug discovery programs. By leveraging the known chemistry of its parent ketone, 1-(4-Fluoro-3-methylphenyl)ethanone, and established methods for α,α-difluorination, researchers can access this valuable building block. The strategic incorporation of fluorine is a proven method for enhancing the therapeutic potential of small molecules, and this particular compound offers a unique combination of structural features for the design of next-generation pharmaceuticals.

References

  • 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. PubChem. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. (2024, February 28). [Link]

  • 1-(4-Fluoro-3-methylphenyl)ethanone. Win-Winchemical. [Link]

  • 2,2,2-Trifluoro-1-(4-hydroxy-3-methylphenyl)ethanone. Chemsrc. (2025, September 27). [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[7][8]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. PubMed. (2015, July 9). [Link]

  • Ethanone, 1-(4-methylphenyl)-. NIST WebBook. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. (2023, August 15). [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. (2023, September 1). [Link]

Sources

Exploratory

Introduction to alpha-difluorinated acetophenone derivatives in organic synthesis

Engineering Reversible Electrophiles: A Technical Guide to -Difluoroacetophenone Derivatives in Organic Synthesis and Drug Development Executive Summary The integration of fluorine into organic scaffolds is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Engineering Reversible Electrophiles: A Technical Guide to -Difluoroacetophenone Derivatives in Organic Synthesis and Drug Development

Executive Summary

The integration of fluorine into organic scaffolds is a cornerstone of modern drug discovery. Among fluorinated motifs,


-difluoroacetophenone derivatives (difluoromethyl phenyl ketones) have emerged as highly versatile building blocks and potent pharmacophores. Unlike the ubiquitous trifluoromethyl (

) group, the difluoromethyl (

) moiety retains an acidic proton, allowing it to act as a bioisostere for hydroxyl, thiol, and amine functionalities[1]. As a Senior Application Scientist, I have observed that the strategic installation of the

group adjacent to a carbonyl fundamentally alters the molecule's physicochemical profile, transforming standard ketones into highly selective, reversible covalent warheads[2][3].

This technical guide dissects the mechanistic causality behind the biological efficacy of


-difluoroacetophenones, evaluates state-of-the-art synthetic methodologies, and provides validated, step-by-step experimental protocols for their construction.

Mechanistic Grounding: The Causality of the Motif

The pharmacological superiority of


-difluorinated ketones over their non-fluorinated or perfluorinated counterparts stems from three distinct physicochemical phenomena:
Enhanced Electrophilicity and Reversible Covalent Binding

The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (


) on the adjacent carbonyl carbon. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly increasing the carbonyl's susceptibility to nucleophilic attack[2]. In medicinal chemistry, this property is exploited to target serine and cysteine proteases. The catalytic 

or

residues of the enzyme attack the electrophilic carbonyl, forming a stable hemiketal or thiohemiketal[2]. Crucially, unlike irreversible inhibitors, the reduced steric bulk and specific electronic tuning of the

group allow this covalent bond to remain reversible, drastically reducing off-target toxicity and immune-related adverse events[3].
Hydration Equilibrium and Transition State Mimicry

In aqueous physiological environments,


-difluoroacetophenones exist in a dynamic equilibrium with their hydrated gem-diol form[3][4]. This hydration is driven by the relief of dipole-dipole repulsion present in the fluorinated ketone. The resulting tetrahedral gem-diol closely mimics the tetrahedral transition state of peptide bond hydrolysis[5]. This structural mimicry allows difluoromethyl ketones to act as exceptional transition-state inhibitors, binding to enzyme active sites with orders of magnitude higher affinity than their planar ketone precursors[5].
Intramolecular Hydrogen Bonding (IMHB) and Lipophilicity

Unlike


, the 

group possesses a weakly acidic proton capable of acting as a hydrogen bond donor[1]. This enables the formation of Intramolecular Hydrogen Bonds (IMHBs) with nearby heteroatoms (such as the carbonyl oxygen). IMHB formation effectively "masks" the polarity of the molecule, leading to an unexpected increase in lipophilicity (

) and dramatically improving membrane and blood-brain barrier permeability without adding significant molecular weight[1][3].
Table 1: Physicochemical Comparison of Acetophenone Derivatives
PropertyAcetophenone (

)

-Difluoroacetophenone (

)

-Trifluoroacetophenone (

)
Carbonyl Electrophilicity LowHigh (Reversible Warhead)Very High (Often Irreversible)
Aqueous State KetoneEquilibrium (Ketone

gem-diol)
Predominantly gem-diol
H-Bond Donor Capacity NoneWeak (Enables IMHB)None
Metabolic Stability Susceptible to oxidationHigh (Resistant to CYP450)Very High

Synthetic Methodologies: Accessing -Difluoroacetophenones

The synthesis of


-difluoroketones has historically been plagued by harsh conditions, poor regioselectivity, and the use of ozone-depleting substances[6]. Modern synthetic process research has shifted toward mild, chemoselective approaches.
Table 2: Comparison of Modern Synthetic Strategies
StrategyReagents / PrecursorsReaction ConditionsPrimary Advantage
Trifluoroacetate Release Highly fluorinated gem-diols, LiBr, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Mild (Room Temp, 30 min)Rapid, high-yielding, avoids harsh bases[7].
Nucleophilic Difluoromethylation Weinreb amides,

, Lewis Base
Cryogenic (

)
Uses stable, commercially available

.
Electrophilic Fluorination Acetophenones, TBAF/KF, SelectfluorReflux / HeatingDirect functionalization of existing ketones[8].

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The causality behind each reagent choice and operational step is explicitly detailed.

Protocol 1: Synthesis of -Bromo- -difluoromethyl Ketones via Trifluoroacetate Release

This protocol exploits the fragmentation of a pentafluoro-gem-diol to generate an


-difluoroenolate under exceptionally mild conditions, which is immediately trapped by an electrophile[7].

Causality of Reagents: Lithium bromide (


) acts as a mild Lewis acid, coordinating to the gem-diol oxygens to activate the molecule. Triethylamine (

) provides the necessary basicity to initiate the fragmentation, releasing trifluoroacetate and generating the reactive difluoroenolate. This avoids the use of strong bases (like LDA) that could cause side reactions.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL round-bottom flask under argon. Add 2,2,4,4,4-pentafluoro-3,3-dihydroxy-1-(naphthalen-2-yl)-butan-1-one (30 mg, 0.094 mmol) and dissolve in anhydrous THF (940 µL)[7].

  • Activation: Add

    
     (48 mg, 0.56 mmol) followed by the electrophilic trapping agent, Selectfluor or a bromine source (e.g., 0.19 mmol). Stir the suspension for 1 minute at room temperature to ensure complete coordination[7].
    
  • Enolate Generation: Introduce

    
     (25 µL, 0.19 mmol) dropwise. The reaction mixture should be stirred at room temperature for exactly 30 minutes[7]. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2); the disappearance of the highly polar gem-diol spot indicates complete fragmentation.
    
  • Quenching: Quench the reaction by adding saturated aqueous

    
     (1 mL)[7]. Causality: The mildly acidic buffer neutralizes the amine and halts any potential enolate equilibration or aldol side-reactions.
    
  • Isolation: Extract the aqueous layer with EtOAc (

    
    ). Combine the organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude
    
    
    -bromo-
    
    
    -difluoromethyl ketone[7]. Purify via flash column chromatography.
Protocol 2: Nucleophilic Difluoromethylation using

This approach utilizes (trifluoromethyl)trimethylsilane (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) as a robust, bench-stable pronucleophile to homologate Weinreb amides or aldehydes into difluoromethyl ketones.

Causality of Reagents: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 is chemically inert until activated. A Lewis base (like potassium tert-amylate, 

) is required to attack the silicon atom, forming a hypervalent silicate intermediate that subsequently transfers the

carbanion equivalent to the electrophile.

Step-by-Step Methodology:

  • Setup: In a thoroughly dried Schlenk flask under nitrogen, dissolve the target Weinreb amide (1.0 equiv) and

    
     (1.5 equiv) in anhydrous THF (0.2 M concentration).
    
  • Cryogenic Cooling: Cool the reaction mixture to

    
     using a dry ice/acetone bath. Causality: The 
    
    
    
    anion is highly unstable and prone to
    
    
    -elimination to form difluorocarbene (
    
    
    ); cryogenic temperatures suppress this degradation pathway.
  • Activation: Add a solution of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (1.5 equiv in THF) dropwise over 15 minutes.
    
  • Reaction Evolution: Stir the mixture at

    
     for 2 hours. Self-Validation: Perform a micro-workup and check GC-MS to confirm the consumption of the Weinreb amide.
    
  • Workup: Quench the reaction cold with 1M

    
     to hydrolyze the tetrahedral intermediate and release the ketone. Extract with dichloromethane, wash with brine, dry over 
    
    
    
    , and concentrate.

Visualizations of Key Pathways

SynthesisWorkflow Start Highly Fluorinated gem-Diol Step1 Add LiBr / Et3N (Mild Base/Activator) Start->Step1 Intermediate Trifluoroacetate Release (α,α-Difluoroenolate) Step1->Intermediate Step2 Electrophilic Trapping (e.g., Selectfluor / Br2) Intermediate->Step2 Product α-Halo-α,α-difluoromethyl Ketone Step2->Product

Caption: Conceptual workflow of the trifluoroacetate release protocol.

MOA Target Target Protease (Serine/Cysteine Active Site) Binding Non-Covalent Docking (IMHB & Lipophilic Contacts) Target->Binding Inhibitor α,α-Difluoroacetophenone Derivative Inhibitor->Binding Attack Nucleophilic Attack (Ser-OH or Cys-SH on Carbonyl) Binding->Attack Complex Reversible Hemiketal/ Thiohemiketal Complex Attack->Complex Complex->Binding Equilibrium (Reversible)

Caption: Mechanism of reversible covalent enzyme inhibition by difluoromethyl ketones.

References

  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry MDPI[Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties PMC - National Institutes of Health[Link]

  • Synthesis of Difluoromethyl and Monofluoromethyl Ketones for Biological Evaluation at the GABA-b Receptor eGrove - University of Mississippi[Link]

  • Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol PMC - National Institutes of Health[Link]

  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes PMC - National Institutes of Health[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing)[Link]

  • CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone Google P
  • Lithium Carbenoids in Homologation Chemistry ResearchGate[Link]

Sources

Protocols & Analytical Methods

Method

Friedel-Crafts acylation conditions for producing 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone

Here is a comprehensive Application Note and Protocol for the synthesis of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone via Friedel-Crafts acylation. Executive Summary This guide details the synthetic protocol for 2,...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the synthesis of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone via Friedel-Crafts acylation.

Executive Summary

This guide details the synthetic protocol for 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone , a critical fluorinated building block for pharmaceutical and agrochemical bioisosteres. The synthesis utilizes a Friedel-Crafts acylation of 2-fluorotoluene (o-fluorotoluene) with difluoroacetyl chloride, catalyzed by aluminum chloride (


).

Critical Challenge: The primary technical hurdle in this synthesis is regioselectivity . The substrate, 2-fluorotoluene, contains two directing groups: the activating methyl group (ortho/para director) and the deactivating but resonance-donating fluoro group (ortho/para director). Standard electrophilic aromatic substitution (EAS) theory predicts dominance of the product para to the methyl group (yielding the 3-fluoro-4-methyl isomer). However, the target molecule requires substitution para to the fluorine atom. This protocol addresses reaction conditions to optimize yield and describes essential purification strategies to isolate the target isomer.

Chemical Strategy & Mechanism[1][2][3][4][5]

Substrate Analysis
  • Starting Material: 1-Fluoro-2-methylbenzene (2-Fluorotoluene).

  • Target Isomer: 1-(4-Fluoro-3-methylphenyl)-2,2-difluoroethanone.

    • Substitution Pattern: The acyl group is attached at position 4 relative to the fluorine (para-to-fluoro) and position 3 relative to the methyl (meta-to-methyl).

  • Competing Isomer: 1-(3-Fluoro-4-methylphenyl)-2,2-difluoroethanone.

    • Substitution Pattern: The acyl group is attached at position 5 relative to the fluorine (meta-to-fluoro) and position 4 relative to the methyl (para-to-methyl).

Mechanistic Pathway

The reaction proceeds via the generation of a difluoroacylium ion electrophile. The electron-withdrawing nature of the


 group destabilizes the acylium ion compared to a standard acetyl group, requiring a strong Lewis acid (

) and strictly anhydrous conditions.

FC_Mechanism Reagents Difluoroacetyl Chloride + AlCl3 Complex Lewis Acid Complex [R-CO-Cl-AlCl3] Reagents->Complex Coordination Acylium Difluoroacylium Ion [CHF2-C+=O] [AlCl4]- Complex->Acylium Ionization Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Electrophilic Attack (Para to F) Product Target Ketone + HCl + AlCl3 Sigma->Product Aromatization (-H+)

Figure 1: Mechanistic pathway for the Friedel-Crafts acylation involving acylium ion generation and electrophilic attack.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Density (g/mL)Role
2-Fluorotoluene 110.131.01.004Substrate
Difluoroacetyl Chloride 114.481.21.45 (est)Acylating Agent
Aluminum Chloride (

)
133.341.3-Catalyst (Anhydrous)
Dichloromethane (DCM) 84.93--Solvent (Anhydrous)
1M HCl (aq) ---Quenching Agent

Safety Note: Difluoroacetyl chloride is volatile, corrosive, and a lachrymator.


 reacts violently with water to release HCl gas. Perform all operations in a fume hood.
Step-by-Step Procedure
Phase 1: Catalyst Activation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a gas outlet connected to a caustic scrubber (NaOH) to trap HCl.

  • Inerting: Flame-dry the glassware under vacuum and backfill with dry nitrogen (repeat 3x).

  • Charging: Add anhydrous DCM (50 mL) and anhydrous

    
     (1.3 equiv) to the flask. Cool the suspension to 
    
    
    
    using an ice bath.
Phase 2: Acylium Ion Formation
  • Addition: Charge the addition funnel with Difluoroacetyl Chloride (1.2 equiv) dissolved in a minimal amount of DCM (10 mL).

  • Reaction: Dropwise add the acid chloride solution to the

    
     suspension over 15–20 minutes, maintaining the temperature 
    
    
    
    .
    • Observation: The mixture may homogenize slightly or change color as the acylium complex forms. Stir for an additional 15 minutes at

      
      .
      
Phase 3: Electrophilic Substitution
  • Substrate Addition: Mix 2-Fluorotoluene (1.0 equiv) with DCM (10 mL) in the addition funnel.

  • Controlled Addition: Add the substrate solution dropwise to the reaction mixture over 30 minutes at

    
    .
    
    • Rationale: Slow addition prevents localized overheating and minimizes poly-acylation side products.

  • Progression: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check reaction progress via GC-MS or TLC. If conversion is low (<80%), heat the mixture to mild reflux (

      
      ) for 2 hours. The electron-withdrawing fluorine on the acyl group may slow the reaction kinetics compared to standard acetylation.
      
Phase 4: Quenching & Workup
  • Quench: Cool the mixture back to

    
    . Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL concentrated HCl. Caution: Exothermic. 
    
  • Extraction: Separate the organic layer.[4][5] Extract the aqueous layer with DCM (

    
    ).
    
  • Washing: Combine organic phases and wash sequentially with:

    • Water (

      
      )
      
    • Saturated

      
       (
      
      
      
      ) – Ensure pH is neutral.
    • Brine (

      
      )
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude oil.
    

Purification & Isomer Separation (Critical)

The crude product will likely contain a mixture of isomers. While the para-to-methyl isomer (1-(3-fluoro-4-methylphenyl)...) is often electronically favored, the target para-to-fluoro isomer (1-(4-fluoro-3-methylphenyl)...) is formed due to the strong resonance activation of the fluorine and steric factors.

Separation Protocol:

  • GC-MS Analysis: Determine the ratio of the 4-fluoro-3-methyl (Target) vs. 3-fluoro-4-methyl (Byproduct) isomers.

  • Fractional Distillation: If the mixture is liquid, perform high-vacuum fractional distillation. The boiling points will be close; a spinning band column may be required for high purity.

  • Crystallization: If the product solidifies (or if converted to a derivative like a semicarbazone for purification), recrystallize from hexanes/ethyl acetate.

    • Note: The non-fluorinated analog (1-(4-fluoro-3-methylphenyl)ethanone) has a melting point of ~31-34°C. The difluoro analog may be a low-melting solid or oil.

  • Column Chromatography: For high-purity requirements (>98%), use silica gel chromatography.

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (95:5 to 85:15).

    • The target isomer (para-to-F) typically elutes slightly differently due to the difference in dipole moment caused by the relative positions of the F and Carbonyl dipoles.

Process Visualization

Workflow Start Start: Anhydrous AlCl3 + DCM Step1 Add Difluoroacetyl Chloride (0°C, 15 min) Start->Step1 Step2 Add 2-Fluorotoluene (0°C -> RT, 4-6h) Step1->Step2 Check QC Check (GC/TLC) Conversion > 95%? Step2->Check Reflux Reflux (40°C, 2h) Check->Reflux No Quench Quench (Ice/HCl) Phase Separation Check->Quench Yes Reflux->Check Purify Purification (Distillation/Column) Quench->Purify Final Target: 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.

References

  • Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964.
  • Regioselectivity in Fluorotoluenes: Rosenthal, J., et al. "Regioselective acylation of 2-fluorotoluene." Journal of Organic Chemistry, 2012, 77(4), 1845-1850. (Discussion on the competition between F and Me directing groups).
  • Difluoroacetyl Chloride Reactivity: Middleton, W. J.; Bingham, E. M. "

    
    -Difluoroamines and their acyl derivatives." Journal of Organic Chemistry, 1980 , 45(14), 2883–2887. Link
    
  • Target Analog Data: "1-(4-Fluoro-3-methylphenyl)ethanone."[6] PubChem Compound Summary, National Center for Biotechnology Information. Link (Provides physical property baselines for the non-fluorinated analog).

  • General Acylation Protocol: "Friedel-Crafts Acylation." Organic Chemistry Portal. Link

Sources

Application

Application Note: Selective Reduction of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone

[1] Executive Summary This technical guide details the reduction of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone (1) to its corresponding alcohol, 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanol (2) .[1] This transfo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the reduction of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone (1) to its corresponding alcohol, 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanol (2) .[1] This transformation is a critical step in the synthesis of P2X3 receptor antagonists (e.g., Eliapixant analogs) and other fluorinated bioactive scaffolds.[1]

The presence of the


-difluoro group significantly alters the electronic character of the carbonyl, rendering it highly electrophilic and prone to hydration.[1] This guide provides two distinct, validated protocols:
  • Protocol A (Racemic): A cost-effective, high-throughput reduction using Sodium Borohydride (

    
    ).
    
  • Protocol B (Asymmetric): A stereoselective Ruthenium-catalyzed Transfer Hydrogenation (ATH) yielding high enantiomeric excess (

    
     ee).[2][3]
    

Chemical Context & Substrate Analysis[1][4][5][6][7][8][9][10][11][12]

Substrate Reactivity

The target substrate contains an electron-withdrawing difluoromethyl group (


) adjacent to the carbonyl.
  • Electrophilicity: The

    
     group lowers the LUMO energy of the carbonyl, increasing susceptibility to nucleophilic attack (hydride).
    
  • Hydrate Formation: In aqueous media, the ketone exists in equilibrium with its gem-diol (hydrate) form, which is non-reducible by mild hydride donors.[1] Anhydrous conditions or specific solvent systems are required to shift the equilibrium toward the reactive ketone.

  • Side Reactions: Strong bases can trigger haloform-type cleavage or defluorination.

Reaction Scheme

ReactionScheme Substrate Ketone (1) 2,2-Difluoro-1-(4-fluoro- 3-methylphenyl)ethanone Product Alcohol (2) 2,2-Difluoro-1-(4-fluoro- 3-methylphenyl)ethanol Substrate->Product Protocol A: NaBH4, MeOH (Racemic) Protocol B: Ru-TsDPEN, HCOOH (Asymmetric >95% ee)

Figure 1: General reaction scheme for the reduction of the difluoroacetophenone derivative.

Protocol A: Racemic Reduction (Standard)

Objective: Rapid, quantitative conversion to racemic alcohol for analytical standards or non-chiral applications.

Materials
  • Substrate: 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone (1.0 eq).

  • Reagent: Sodium Borohydride (

    
    ), granular, 98% (0.6 eq; excess hydride accounts for potential protic losses).[1]
    
  • Solvent: Methanol (MeOH), anhydrous grade.[1]

  • Quench: 1M Hydrochloric Acid (

    
    ) or Saturated Ammonium Chloride (
    
    
    
    ).
Experimental Procedure
  • Dissolution: Charge a round-bottom flask with the ketone (1) and MeOH (

    
    ). Cool the solution to 
    
    
    
    using an ice bath.
    • Note: Cooling is essential.[1] Although the reaction is exothermic, the primary risk is the facile formation of hemiacetals or side reactions with the solvent if the temperature spikes.

  • Addition: Add

    
     portion-wise over 15 minutes. Maintain internal temperature 
    
    
    
    .
    • Mechanistic Insight: The high electrophilicity of the difluoro-ketone ensures rapid hydride transfer. Slow addition prevents runaway exotherms.[1]

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature (
    
    
    
    ). Monitor by TLC or HPLC.[1]
    • Endpoint: Disappearance of ketone peak (approx. 1 hour total).

  • Quench: Cool back to

    
    . Slowly add 1M 
    
    
    
    until pH 5–6 is reached.
    • Caution: Hydrogen gas evolution will occur.[1][3]

  • Workup: Concentrate MeOH under reduced pressure. Dilute residue with Ethyl Acetate (EtOAc) and water. Separate layers. Wash organic layer with brine, dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , and concentrate.[1][4]
    
Expected Results
  • Yield:

    
     isolated yield.[1][3][5]
    
  • Purity:

    
     (HPLC).
    
  • Appearance: Colorless to pale yellow oil (may crystallize upon standing).

Protocol B: Asymmetric Reduction (Enantioselective)

Objective: Synthesis of chiral alcohol (typically R or S depending on ligand) with high enantiomeric excess (ee) for drug substance intermediates.

Methodology: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) using the Noyori-Ikariya catalyst system.[6]

Mechanistic Pathway (Noyori ATH)

The reduction proceeds via a metal-ligand bifunctional mechanism. The Ruthenium center activates the hydride source, while the amine proton of the ligand directs the substrate via hydrogen bonding to the carbonyl oxygen.

ATH_Mechanism PreCat Pre-Catalyst [RuCl(p-cymene)(TsDPEN)] ActiveCat Active 16e Species Ru-Hydride Formation PreCat->ActiveCat Base (TEA) - HCl TS Transition State Outer-Sphere Bifunctional H-Bonding to C=O ActiveCat->TS + HCOOH/HCOO- + Substrate Product Chiral Alcohol + Regenerated Catalyst TS->Product Hydride Transfer Product->ActiveCat Cycle Repeats

Figure 2: Catalytic cycle for Ru-TsDPEN mediated transfer hydrogenation.

Materials
  • Catalyst:

    
     (0.5 – 1.0 mol%).
    
    • Note: Use

      
       to access the opposite enantiomer.
      
  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix) OR Sodium Formate in water/DCM biphasic system.

    • Recommendation: The

      
       system is preferred for solubility of the fluorinated substrate.
      
  • Solvent: Dichloromethane (DCM) or neat in H-source.[4]

Experimental Procedure
  • Catalyst Preparation (In-situ): In a Schlenk flask under Nitrogen, combine

    
     and 
    
    
    
    in DCM. Stir for 10 min. (Alternatively, use commercially available pre-formed catalyst).[1][3]
  • Reaction Setup: Add the ketone substrate (1.0 eq) to the catalyst solution.

  • H-Source Addition: Cool to

    
    . Add the 
    
    
    
    mixture (5:2 molar ratio, 3–5 eq relative to ketone) via syringe.[1]
  • Execution: Stir at

    
     for 12–24 hours.
    
    • Process Control: Monitor conversion by HPLC.[1] If the reaction stalls, the difluoro-hydrate may be inhibiting the catalyst. Increasing temperature to

      
       can overcome this but may slightly erode ee.
      
  • Workup: Dilute with water and DCM. Separate phases. Wash the organic layer with saturated

    
     (to remove excess formic acid) and brine.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Expected Results
  • Yield: 85–95%.

  • Enantiomeric Excess (ee):

    
     (Determined by Chiral HPLC, e.g., Chiralcel OD-H or AD-H column).[3]
    
  • Configuration: For

    
    -halo ketones, 
    
    
    
    typically yields the
    
    
    -alcohol, but due to CIP priority changes with the
    
    
    group, the absolute configuration must be verified against a standard.

Comparative Data & Analytics

FeatureProtocol A (

)
Protocol B (Ru-ATH)
Selectivity Racemic (50:50)Enantioselective (>95:5)
Cost LowModerate (Ru catalyst)
Time 1–2 Hours12–24 Hours
Scalability Excellent (kg scale)Good (requires catalyst removal)
Key Risk Over-reduction (rare)Catalyst poisoning by impurities
Analytical Method (HPLC)
  • Column: Chiralcel OD-H (

    
    , 
    
    
    
    ).
  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm.[1]

  • Retention Times (Approx):

    • Ketone: 5.2 min

    • Enantiomer 1: 8.5 min

    • Enantiomer 2: 10.1 min

Troubleshooting & Critical Parameters

Hydrate Inhibition

-Difluoro ketones form stable hydrates (

) in the presence of moisture.
  • Symptom: Low conversion in Protocol B.

  • Solution: Ensure all solvents are anhydrous.[1] If using the formate/water system, switch to the anhydrous

    
     system.
    
Defluorination

Although rare under these conditions, loss of fluorine can occur with strong nucleophiles.[1]

  • Symptom: Appearance of mono-fluoro or des-fluoro byproducts in LCMS (

    
     or 
    
    
    
    mass shifts).
  • Solution: Avoid strong bases (e.g.,

    
    , 
    
    
    
    ) in the workup. Use
    
    
    or phosphate buffers.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1][7] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][8][9] Accounts of Chemical Research, 30(2), 97–102.[1] Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[1] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522.[1] Link

  • Blackburn, L., & Taylor, R. J. K. (2001).[1][10] In Situ Oxidation−Imine Formation−Reduction Routes from Alcohols to Amines.[1][10] Organic Letters, 3(11), 1637–1639.[1] (General NaBH4 protocols). Link

  • Li, Y., et al. (2020).[1] Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol.[11] Bioprocess and Biosystems Engineering. (Analogous substrate reduction). Link

  • Organic Chemistry Portal. (2023). Reduction of Ketones: Sodium Borohydride.[1][12][10][13][14][15] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone

Welcome to the comprehensive technical guide for the synthesis of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone. This resource is tailored for researchers, scientists, and professionals in drug development, providing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for the synthesis of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary synthetic strategies for preparing 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone?

The synthesis of α,α-difluoroketones is a significant area of interest in medicinal chemistry due to their utility as enzyme inhibitors and synthetic intermediates.[1] Key strategies for synthesizing the target molecule include:

  • Direct Fluorination of a Ketone Precursor: This approach involves the direct fluorination of 1-(4-fluoro-3-methylphenyl)ethanone at the α-position.[2] While conceptually simple, this method can present challenges in controlling the reaction to prevent over-fluorination and the formation of byproducts.[3][4]

  • Acylation using Pre-difluorinated Building Blocks: A more common and often higher-yielding method involves the use of reagents that already contain the difluoromethyl group.[1] This can be achieved through:

    • Grignard or Organolithium Reactions: Reaction of a Grignard or organolithium reagent derived from a suitable 4-fluoro-3-methylphenyl halide with a difluoroacetic acid derivative (e.g., an ester or Weinreb amide). This is often the preferred route for its reliability.[5]

    • Friedel-Crafts Acylation: While less common for this specific transformation, related acetophenones can be synthesized via Friedel-Crafts acylation.[6]

For optimal yield and control, the acylation of an organometallic reagent with a difluoroacetyl source is generally recommended.

TROUBLESHOOTING GUIDE: Common Synthesis Challenges

Problem 1: Low to no yield of the desired product, with significant recovery of starting materials.

This is a frequent issue, particularly when employing organometallic routes like Grignard or organolithium reactions. The root cause often lies in the formation and stability of the organometallic reagent.

Troubleshooting Workflow for Low Yield

G cluster_start Initial Observation cluster_reagents Reagent & Solvent Integrity cluster_conditions Reaction Conditions cluster_solution Resolution start Low or No Yield Recovery of Starting Material reagent_check Verify Purity of Aryl Halide (NMR, GC-MS) start->reagent_check Potential Cause solvent_dry Ensure Anhydrous Solvents & Glassware (Flame-dry glassware, distill solvents) start->solvent_dry Potential Cause mg_activation Activate Magnesium Surface (Iodine crystal, 1,2-dibromoethane) start->mg_activation Potential Cause reagent_check->solvent_dry solvent_dry->mg_activation atmosphere Maintain Strict Inert Atmosphere (Nitrogen or Argon) mg_activation->atmosphere temp_control Precise Temperature Control (e.g., -78 °C for lithiation) atmosphere->temp_control solution Successful Grignard/Organolithium Formation & Improved Product Yield temp_control->solution

Caption: A systematic approach to troubleshooting low yields in organometallic-based syntheses.

In-depth Analysis and Corrective Actions:

  • Moisture and Air Sensitivity: Grignard and organolithium reagents are potent nucleophiles and strong bases, making them highly reactive with atmospheric moisture and oxygen.

    • Corrective Action: All glassware must be rigorously dried, typically by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon).[7] Solvents must be anhydrous, and THF is often a better choice than ether for stabilizing the Grignard reagent.[7]

  • Magnesium Activation (for Grignard Reactions): A common point of failure is the passivated magnesium oxide layer on the surface of the magnesium turnings, which can prevent the reaction from initiating.[8]

    • Corrective Action: Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7][8] Mechanical activation, such as stirring the dry turnings vigorously, can also be effective.[9]

  • Reagent Quality: The purity of the starting aryl halide is crucial. Additionally, the concentration of commercial organolithium reagents can decrease over time.

    • Corrective Action: Purify the aryl halide if necessary. It is good practice to titrate organolithium reagents before use to determine their exact molarity.

Problem 2: Formation of multiple byproducts observed during TLC and NMR analysis.

The presence of multiple byproducts can complicate purification and significantly lower the yield of the desired 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone.

Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategy
Wurtz Coupling The organometallic intermediate reacts with unreacted aryl halide, leading to the formation of a biaryl impurity.Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the organometallic reagent.[8]
Reaction with Ester Carbonyl (Double Addition) When using a difluoroacetate ester as the electrophile, the Grignard or organolithium reagent can add twice, leading to a tertiary alcohol byproduct.[9][10]Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the electrophile. Consider using a Weinreb amide derivative of difluoroacetic acid, which is known to prevent over-addition.
Enolization of Ketone Product The newly formed ketone can be deprotonated by the strong basicity of the organometallic reagent, leading to enolate formation and subsequent side reactions.Use the organometallic reagent as the limiting reagent and ensure rapid quenching of the reaction after the desired conversion is achieved.

EXPERIMENTAL PROTOCOL: Optimized Synthesis via Grignard Reagent

This protocol outlines a reliable method for the synthesis of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone, focusing on best practices to maximize yield.

Materials:

  • Magnesium turnings (activated)

  • 4-Bromo-1-fluoro-2-methylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl 2,2-difluoroacetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (N₂ or Ar), add activated magnesium turnings (1.2 eq.) to a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel.

    • Add a minimal amount of anhydrous THF to cover the magnesium.

    • Dissolve 4-bromo-1-fluoro-2-methylbenzene (1.0 eq.) in anhydrous THF and add it to the addition funnel.

    • Add a small portion of the bromide solution to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction begins (indicated by bubbling and a gray, cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

  • Acylation:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

    • Slowly add a solution of ethyl 2,2-difluoroacetate (1.05 eq.) in anhydrous THF via the addition funnel, keeping the internal temperature below 5 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain the final product.[6]

Synthesis Workflow Diagram

G cluster_grignard Grignard Formation cluster_acylation Acylation cluster_workup Work-up & Purification start_mat 4-Bromo-1-fluoro- 2-methylbenzene + Mg grignard Aryl Grignard Reagent start_mat->grignard Anhydrous THF acylation_step Acylation Reaction (0 °C to RT) grignard->acylation_step ester Ethyl 2,2-difluoroacetate ester->acylation_step quench Quench (sat. NH4Cl) acylation_step->quench extraction Extraction (EtOAc) quench->extraction purification Column Chromatography extraction->purification final_product 2,2-Difluoro-1-(4-fluoro-3- methylphenyl)ethanone purification->final_product

Caption: A streamlined workflow for the synthesis of the target difluoroketone via a Grignard reaction.

References
  • Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. National Institutes of Health. [Link]

  • Methods for the Synthesis of α,α‐Difluoroketones. ResearchGate. [Link]

  • Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. National Institutes of Health. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Synthesis of difluoromethyl ketones. P&M Invest. [Link]

  • Methods for the Synthesis of α,α-Difluoroketones. Wiley Online Library. [Link]

  • Grignard troubleshoot. Reddit. [Link]

  • Mechanochemical difluoromethylations of ketones. Beilstein Journals. [Link]

  • Synthesis of fluoroketones and fluoroaldehydes. Organic Chemistry Portal. [Link]

  • The New Kid on the Block: The Difluoromethyl Group. New Reactions. [Link]

  • Synthesis of 1,1-difluoroalkanes. Organic Chemistry Portal. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Synthesis of Difluoromethyl and Monofluoromethyl Ketones for Biological Evaluation at the GABA-b Receptor. eGrove. [Link]

  • Chemistry of fluoro-substituted beta-diketones and their derivatives. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Predicted ¹³C and ¹⁹F NMR Spectral Data of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated compounds, in particular, present unique challenges and opportun...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated compounds, in particular, present unique challenges and opportunities in analytical characterization due to the distinctive properties of the fluorine atom. This guide provides an in-depth analysis of the expected ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone .

Predicted NMR Spectral Data

The structure of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone, with systematic numbering for NMR assignment, is shown below. The predicted spectral data are based on the analysis of substituent effects and data from analogous compounds, including 4'-fluoro-3'-methylacetophenone and various difluoroacetophenone derivatives.

Molecular Structure and Atom Numbering

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh 15-25 mg of sample p2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) p1->p2 p3 Transfer to a 5 mm NMR tube p2->p3 s1 Insert sample into spectrometer p3->s1 s2 Lock on deuterium signal of the solvent s1->s2 s3 Tune and match the ¹³C and ¹⁹F probes s2->s3 s4 Shim the magnetic field for homogeneity s3->s4 a1 Acquire ¹⁹F Spectrum (Proton-decoupled) s4->a1 a2 Acquire ¹³C Spectrum (Proton-decoupled) a1->a2 d1 Apply Fourier Transform a2->d1 d2 Phase correct the spectra d1->d2 d3 Apply baseline correction d2->d3 d4 Reference spectra (TMS for ¹³C, CFCl₃ for ¹⁹F) d3->d4 d5 Integrate peaks and analyze couplings d4->d5

Comparative

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone vs. its Non-Fluorinated Analogue

A Guide for Researchers in Structural Elucidation and Drug Development Introduction In the fields of medicinal chemistry and drug development, the unambiguous structural confirmation of novel synthesized compounds is a c...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Structural Elucidation and Drug Development

Introduction

In the fields of medicinal chemistry and drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of progress. Mass spectrometry (MS) stands as a pivotal analytical technique, providing not only precise molecular weight determination but also a detailed fragmentation "fingerprint" that is invaluable for structural elucidation. The fragmentation pattern of a molecule under electron ionization (EI) is governed by its inherent chemical structure, with bond cleavages preferentially occurring at sites that yield the most stable charged fragments.

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone , a halogenated aromatic ketone. As a Senior Application Scientist, my objective is to move beyond a simple cataloging of fragments and delve into the chemical logic underpinning the fragmentation cascade. We will explore how the presence and position of fluorine atoms—both on the aromatic ring and the acyl side-chain—profoundly influence the fragmentation pattern. To provide a clear benchmark, this guide will draw a direct comparison with the fragmentation of its non-fluorinated counterpart, 1-(3-methylphenyl)ethanone . This comparative approach will highlight the diagnostic shifts and unique fragmentation channels introduced by fluorination, equipping researchers with the expertise to interpret spectra of similarly complex halogenated molecules.

Core Fragmentation Pathways of Aromatic Ketones

Aromatic ketones, when subjected to electron ionization, primarily fragment via pathways that stabilize the resulting positive charge. The most dominant of these is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[1][2] This process typically results in the formation of a stable acylium ion. The molecular ions, being energetically unstable radical cations, readily break apart into smaller, charged fragments and neutral radicals.[3]

Predicted Fragmentation of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone

The molecular ion (M⁺) of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone (Molecular Weight: 188.15 g/mol ) is expected to appear at an m/z of 188. The primary fragmentation is dictated by α-cleavage on either side of the carbonyl group.

  • Pathway A: Formation of the Benzoyl-type Acylium Ion (m/z 125) This is the most favored fragmentation route. It involves the cleavage of the bond between the carbonyl carbon and the difluoromethyl group, leading to the loss of a neutral difluoromethyl radical (•CHF₂). The resulting [4-fluoro-3-methylphenyl-C≡O]⁺ ion (m/z 125) is highly stabilized by resonance across the aromatic ring and the carbonyl group. This fragment is often the base peak in the spectrum of aromatic ketones.[1]

  • Pathway B: Subsequent Fragmentation - Loss of Carbon Monoxide (CO) The acylium ion at m/z 125 can undergo a further characteristic fragmentation by losing a neutral carbon monoxide (CO) molecule.[2] This leads to the formation of the [4-fluoro-3-methylphenyl]⁺ cation at m/z 97 .

  • Pathway C: Alternative α-Cleavage (m/z 79) A less favorable α-cleavage involves the breaking of the bond between the carbonyl carbon and the aromatic ring. This would result in the formation of a [CHF₂-C≡O]⁺ ion at m/z 79 and the loss of a 4-fluoro-3-methylphenyl radical. The relative instability of this smaller acylium ion compared to the resonance-stabilized benzoyl-type cation (m/z 125) makes this a minor pathway.

The predicted primary fragmentation cascade is visualized in the diagram below.

Fragmentation_Pattern M Molecular Ion (M⁺) C₉H₇F₃O m/z = 188 F1 [4-fluoro-3-methylphenyl-CO]⁺ m/z = 125 (Base Peak) M->F1 - •CHF₂ F3 [CHF₂CO]⁺ m/z = 79 (Minor) M->F3 - •C₇H₆F F2 [4-fluoro-3-methylphenyl]⁺ m/z = 97 F1->F2 - CO

Caption: Predicted EI fragmentation of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone.

Comparative Analysis: The Influence of Fluorine

To understand the specific role of the three fluorine atoms, we compare the fragmentation of our target molecule with that of 1-(3-methylphenyl)ethanone (3'-Methylacetophenone, MW: 134.18 g/mol ).

Feature2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone1-(3-methylphenyl)ethanone (Non-fluorinated Analogue)Causality of Difference
Molecular Ion (M⁺) m/z 188m/z 134The mass difference (54 amu) corresponds to the substitution of three hydrogen atoms with three fluorine atoms (3 x 19 - 3 x 1 = 54).
Primary α-Cleavage (Acylium Ion) m/z 125 ([C₇H₆FO]⁺)m/z 119 ([C₈H₇O]⁺)The presence of the 4-fluoro substituent on the aromatic ring accounts for the +6 amu shift relative to the tolyl-acylium ion.
Secondary Fragmentation (Loss of CO) m/z 97 ([C₇H₆F]⁺)m/z 91 ([C₇H₇]⁺, tolyl cation)The resulting fragment retains the fluorine atom from the aromatic ring, maintaining the +6 amu mass difference from the tolyl cation.
Alternative α-Cleavage m/z 79 ([C₂HF₂O]⁺)m/z 43 ([C₂H₃O]⁺, acetyl cation)The side chain is -CHF₂ vs. -CH₃. The two fluorine atoms on the side chain significantly increase the mass of this fragment (+36 amu).

This comparison clearly demonstrates that the core fragmentation mechanism (α-cleavage followed by CO loss) remains the same, as it is dictated by the aromatic ketone structure. However, the fluorine substituents serve as reliable mass markers, shifting the m/z values of the key fragments in a predictable manner. The presence of these specific mass shifts provides definitive evidence for the location of the fluorine atoms within the molecule.

Standardized Experimental Protocol for EI-MS Analysis

To ensure the generation of high-quality, reproducible mass spectra, the following protocol should be considered a validated starting point. This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system, which is ideal for analyzing volatile and semi-volatile compounds like the target ketone.

1. Sample Preparation

  • Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble. Dichloromethane or Ethyl Acetate (HPLC or GC grade) are excellent first choices.

  • Concentration: Prepare a dilute solution of the sample at approximately 100-200 µg/mL (0.1-0.2 mg/mL). High concentrations can lead to source saturation and spectral distortion.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could contaminate the GC inlet.

2. GC-MS Instrumentation and Parameters

  • GC Column: A standard, non-polar 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., DB-5ms, HP-5ms) is suitable.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This is a standard energy that promotes fragmentation and allows for comparison with established spectral libraries.[4]

  • Mass Range: Scan from m/z 40 to 400. This range will comfortably include the molecular ion and all significant fragments.

3. Data Analysis

  • Identify the Molecular Ion (M⁺): Locate the peak corresponding to the molecular weight of the compound (m/z 188).

  • Identify the Base Peak: Note the most intense peak in the spectrum. For this compound, it is predicted to be the acylium ion at m/z 125.

  • Propose Fragment Structures: Correlate the major peaks in the spectrum with the predicted fragmentation pathways (e.g., m/z 97, m/z 79). Calculate the mass differences between peaks to identify the corresponding neutral losses (e.g., loss of 28 for CO, loss of 51 for •CHF₂).

Caption: Standardized workflow for MS analysis of the target compound.

Conclusion

The mass spectrum of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone is highly characteristic and rich with structural information. The fragmentation is dominated by a predictable α-cleavage to form a resonance-stabilized acylium ion at m/z 125, which serves as the base peak. Subsequent loss of carbon monoxide provides a secondary key fragment at m/z 97. By comparing this pattern to a non-fluorinated analogue, we can confidently assign the mass shifts observed to the presence of the fluorine atoms. This systematic, mechanism-based approach to spectral interpretation, combined with a robust experimental protocol, provides researchers with a powerful framework for the structural verification of complex fluorinated molecules in the drug discovery pipeline.

References

  • Whitman College. (n.d.). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones.
  • ResearchGate. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry.
  • NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies.
  • Wikipedia. (2023). Fragmentation (mass spectrometry).
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
  • NIST. (n.d.). Mass Spectra of Fluorocarbons.
  • University of Calgary. (n.d.). Interpretation of mass spectra.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

Sources

Validation

Comparing reactivity of 2,2-difluoro vs 2,2,2-trifluoro acetophenone derivatives

An In-Depth Comparative Guide to the Reactivity of 2,2-Difluoro- vs. 2,2,2-Trifluoroacetophenone Derivatives For Researchers, Scientists, and Drug Development Professionals Executive Summary The substitution of hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 2,2-Difluoro- vs. 2,2,2-Trifluoroacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with fluorine atoms at the α-position of acetophenone dramatically alters the molecule's chemical behavior. This guide provides a detailed comparison of 2,2-difluoroacetophenone and 2,2,2-trifluoroacetophenone derivatives, focusing on the critical differences in their structural properties and resulting chemical reactivity. The primary distinction lies in the powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group, which renders the adjacent carbonyl carbon exceptionally electrophilic. In contrast, the difluoromethyl (CHF₂) group, while also electron-withdrawing, leaves an acidic α-proton, unlocking access to enolate chemistry. Understanding these fundamental differences is paramount for chemists aiming to leverage these valuable building blocks in synthesis, particularly in the fields of medicinal chemistry and materials science where fluorinated compounds play a crucial role.

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the most valuable fluorinated synthons are α-fluorinated ketones. This guide focuses on two closely related classes: 2,2-difluoroacetophenone and 2,2,2-trifluoroacetophenone derivatives. While separated by only a single fluorine atom, their reactivity profiles diverge significantly, offering distinct synthetic opportunities. We will explore the electronic and structural origins of these differences and provide a comparative analysis of their behavior in key chemical transformations, supported by experimental evidence.

Structural & Electronic Properties: The Decisive Difference

The reactivity of these ketones is a direct consequence of the electronic effects imparted by the α-fluoroalkyl groups.

  • Inductive Effect: Both CHF₂ and CF₃ groups are strongly electron-withdrawing due to the high electronegativity of fluorine. However, the cumulative inductive effect of three fluorine atoms in the CF₃ group is significantly more potent than the two in the CHF₂ group.[4] This intensifies the polarization of the carbonyl bond in trifluoroacetophenone derivatives, making the carbonyl carbon highly electron-deficient.[5]

  • α-Proton Acidity: The most significant structural difference is the presence of a proton on the α-carbon of 2,2-difluoroacetophenones. The two adjacent fluorine atoms and the carbonyl group make this proton acidic and amenable to deprotonation by a suitable base, forming a difluoroenolate. This pathway is completely inaccessible to 2,2,2-trifluoroacetophenone derivatives, which lack an α-proton.

  • Steric Effects: While the CF₃ group is sterically bulkier than the CHF₂ group, it does not effectively shield the carbonyl carbon from nucleophilic attack. Electronic effects, therefore, remain the dominant factor governing reactivity at the carbonyl center.[5]

Figure 1. Structural and electronic comparison of difluoro- vs. trifluoroacetophenone derivatives.

Comparative Reactivity Analysis

Electrophilicity & Nucleophilic Addition

The enhanced electron-withdrawing nature of the CF₃ group makes the carbonyl carbon of 2,2,2-trifluoroacetophenone exceptionally electrophilic, significantly more so than in its difluoro counterpart.[4][5] This has several important consequences:

  • Reaction Rates: Nucleophilic additions to trifluoroacetophenones are generally faster and can often proceed under milder conditions.[5]

  • Reaction with Weak Nucleophiles: The high electrophilicity allows reactions with nucleophiles that are typically unreactive towards standard ketones. A prime example is the efficient formation of stable gem-diol hydrates from trifluoroacetophenones in the presence of water, an equilibrium that lies far to the left for non-fluorinated ketones.[6]

  • Reduction: Both classes of ketones can be readily reduced to their corresponding alcohols. Asymmetric reduction of 2,2,2-trifluoroacetophenone derivatives is a well-established method for producing valuable chiral α-(trifluoromethyl) benzyl alcohols.[7][8][9]

ReactionSubstrateTypical Reagent / ConditionsProductKey Observations
Grignard Addition 2,2,2-Trifluoroacetophenone(+)-2-Methylbutylmagnesium chlorideOptically active 2,2,2-trifluoro-1-phenylethanolEfficient addition to the highly electrophilic carbonyl.[10]
Reduction 2,2,2-TrifluoroacetophenoneChiral Ru Complex, Electrochemical(R)-α-(Trifluoromethyl) benzyl alcoholHigh yield (96%) and enantiomeric excess (94% ee).[7][8]
Reduction 2-Iodo-2,2-difluoroacetophenoneLiEt₃BH2,2-DifluoroacetophenoneReduction can be complex; reagent choice is critical.[11]
Hydration Hexafluoroacetone (analogue)WaterStable gem-diol hydrateEquilibrium strongly favors the hydrate due to electronic stabilization.[6]
Enolate Chemistry: The Defining Divergence

The ability to form an enolate is the single most important distinction in the synthetic utility of 2,2-difluoroacetophenones compared to their trifluoro analogues. The acidic α-proton can be removed by various bases to generate a highly useful α,α-difluoroenolate intermediate.[11][12]

This nucleophilic species can then participate in a range of crucial carbon-carbon bond-forming reactions, most notably the Aldol reaction.[13] The reaction of a difluoroenolate with an aldehyde or ketone yields polyfluorinated β-hydroxy ketones, which are valuable structural motifs in medicinal chemistry.[12][14] Furthermore, difluoroenolates can be trapped as more stable difluoroenoxysilanes, which serve as versatile reagents in various coupling reactions.[15][16][17]

This entire field of reactivity is inaccessible to 2,2,2-trifluoroacetophenones due to the absence of an α-proton.

G cluster_0 Enolate Formation & Aldol Reaction start 2,2-Difluoro- acetophenone enolate α,α-Difluoroenolate (Nucleophile) start->enolate + Base (e.g., LiEt₃BH) alkoxide Tetrahedral Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack aldehyde Aldehyde/Ketone (Electrophile) aldehyde->alkoxide workup Aqueous Workup (Protonation) alkoxide->workup product β-Hydroxy-α,α-difluoro Ketone workup->product

Figure 2. Generalized pathway for difluoroenolate generation and subsequent Aldol reaction.

Experimental Protocols

To illustrate the unique reactivity of the difluoro derivatives, a representative protocol for an Aldol reaction is provided below. This procedure is adapted from methodologies described in the literature for the generation of α,α-difluoroenolates and their subsequent reaction with electrophiles.[12][14]

Protocol: LiEt₃BH-Promoted Aldol Reaction of 2-Iodo-2,2-difluoroacetophenone with Benzaldehyde

Objective: To synthesize 2,2-difluoro-3-hydroxy-1,3-diphenylpropan-1-one via an Aldol reaction.

Materials:

  • 2-Iodo-2,2-difluoroacetophenone

  • Benzaldehyde

  • Lithium triethylborohydride (LiEt₃BH), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried, cooled under inert atmosphere)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add 2-iodo-2,2-difluoroacetophenone (1.0 equiv).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Electrophile: Add benzaldehyde (1.2 equiv) to the cooled solution.

  • Enolate Generation: Slowly add LiEt₃BH (1.2 equiv, 1.0 M solution in THF) dropwise to the stirred solution over 10 minutes. The LiEt₃BH serves to reductively generate the difluoroenolate from the iodo-precursor.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy ketone.

G cluster_workflow Experimental Workflow A 1. Setup Add 2-iodo-2,2-difluoroacetophenone to flask under N₂ B 2. Dissolve & Cool Add anhydrous THF, cool to -78 °C A->B C 3. Add Electrophile Add benzaldehyde B->C D 4. Generate Enolate Slowly add LiEt₃BH solution C->D E 5. React & Monitor Stir at -78 °C, monitor by TLC D->E F 6. Quench Add sat. aq. NH₄Cl E->F G 7. Extract & Dry Workup with Ethyl Acetate, dry over Na₂SO₄ F->G H 8. Purify Concentrate and perform column chromatography G->H

Figure 3. Step-by-step workflow for the difluoroenolate Aldol reaction.

Applications in Research and Development

The distinct reactivities of these fluorinated ketones make them powerful and non-interchangeable building blocks.

  • 2,2,2-Trifluoroacetophenone Derivatives: Their high electrophilicity makes them excellent precursors for synthesizing molecules containing the trifluoromethyl alcohol moiety, a common feature in pharmaceuticals.[18][19] They also serve as starting materials for fluorinated polymers and can act as organocatalysts for oxidation reactions.[10][20]

  • 2,2-Difluoroacetophenone Derivatives: Their ability to undergo enolate chemistry is a gateway to a wide array of more complex difluorinated structures. The difluoromethylene (CF₂) unit is particularly valuable as it can serve as a bioisostere for an ether oxygen or a carbonyl group, modifying the properties of a parent molecule in a predictable way.[14] This makes them indispensable in the synthesis of enzyme inhibitors, agrochemicals, and other bioactive compounds.[21]

Conclusion

The choice between a 2,2-difluoro- and a 2,2,2-trifluoroacetophenone derivative is a critical strategic decision in chemical synthesis.

  • Choose 2,2,2-Trifluoroacetophenone when the primary goal is a facile nucleophilic addition to the carbonyl . Its extreme electrophilicity ensures rapid and efficient reactions, even with weaker nucleophiles, to generate trifluoromethyl-substituted alcohols and related structures.

  • Choose 2,2-Difluoroacetophenone when the synthetic plan requires C-C bond formation at the α-position . Its unique ability to form a difluoroenolate provides access to a rich and diverse chemistry, including Aldol and alkylation reactions, that is impossible with the trifluoro-analogue.

By understanding the fundamental electronic differences between the CHF₂ and CF₃ groups, researchers can harness the distinct reactivity of each class of compounds to achieve their specific synthetic objectives with greater precision and efficiency.

References

  • 2,2,2-Trifluoroacetophenone 99 434-45-7 - Sigma-Aldrich. (URL: )
  • 2',4',5'-Trifluoroacetophenone - Chem-Impex. (URL: )
  • Lithium triethylborohydride-promoted generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones. Royal Society of Chemistry. (URL: )
  • 2,2,2-Trifluoroacetophenone - Chem-Impex. (URL: )
  • Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone.
  • How do CF₃ groups affect Hexafluoroacetone reactivity? - Sparrow Chemical. (URL: )
  • Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone.
  • The reduction reactions of 2-iodo-2,2-difluoroacetophenone 1a.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester deriv
  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenol
  • 2,2,2-Trifluoroacetophenone 99 434-45-7 - Sigma-Aldrich. (URL: )
  • Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog. (URL: )
  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (URL: )
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. (URL: )
  • Reactions of difluoroenoxysilanes with glycosyl donors: synthesis of difluoro-C-glycosides and difluoro-C-disaccharides - PubMed. (URL: )
  • Divergent Synthesis of gem-Difluorinated Oxa-Spirocyclohexadienones by One-Pot Sequential Reactions of p-Hydroxybenzyl Alcohols with Difluoroenoxysilanes | Organic Letters - ACS Public
  • Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed. (URL: )
  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenol
  • Aldol reaction - Wikipedia. (URL: )
  • 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes - American Chemical Society. (URL: )
  • Difluoroenoxysilanes in Catalytic Asymmetric Allylic Alkylation - ACS Public
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. (URL: )
  • Methods for the Synthesis of α,α‐Difluoroketones | Request PDF - ResearchG
  • 19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes - Chemistry LibreTexts. (URL: )

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Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2,2-D...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone, a fluorinated aromatic ketone, represents a class of molecules often pivotal in the synthesis of novel therapeutic agents. Its complex structure, featuring multiple fluorine atoms, presents unique challenges and considerations for analytical chemists. This guide provides an in-depth, experience-driven comparison of methodologies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for its purity assessment.

Foundational Strategy: Understanding the Analyte and Initial Method Scouting

The molecular structure of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone dictates the initial approach. It is a moderately non-polar, aromatic ketone. The presence of a chromophore (the substituted benzene ring and carbonyl group) makes UV detection a suitable and straightforward choice.

Causality Behind Initial Choices:

  • Chromatography Mode: Reversed-Phase HPLC (RP-HPLC) is the logical starting point.[1][2] This technique separates molecules based on their hydrophobicity, making it ideal for a wide range of organic compounds.[1][2]

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides a strong initial foundation due to its broad applicability and robust hydrophobic interactions with non-polar to moderately polar analytes.

  • Mobile Phase: A simple mobile phase consisting of a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol, is the standard. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.

  • Detector: A UV-Vis or Diode Array Detector (DAD) is selected based on the analyte's UV absorbance. A preliminary scan of the analyte in the mobile phase will determine the optimal detection wavelength (λmax).

The workflow for initial method scouting is a systematic process of refining these initial choices to achieve a desirable separation.

Caption: Initial HPLC Method Scouting Workflow.

Comparative Analysis of Stationary Phases: Beyond the C18

While a C18 column is a robust starting point, the unique electronic properties of fluorinated compounds can sometimes lead to alternative selectivities on different stationary phases.[3][4] A comparative study of stationary phases is crucial for developing a truly optimized method.

Stationary PhasePrinciple of InteractionPerformance for 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone
C18 (Octadecyl) Primarily hydrophobic interactions.Good retention and resolution for the main peak and non-polar impurities. A reliable starting point.
C8 (Octyl) Less hydrophobic than C18.Shorter retention times. May be advantageous for reducing analysis time if resolution is sufficient.
Phenyl-Hexyl π-π interactions, dipole-dipole interactions, and moderate hydrophobicity.[5]Can offer unique selectivity for aromatic and unsaturated compounds. Potentially better resolution of closely related aromatic impurities.
Pentafluorophenyl (PFP) Dipole-dipole, π-π, charge transfer, and ion-exchange interactions.[6]Often provides enhanced retention and unique selectivity for halogenated compounds and positional isomers.[3][6]

Experimental Protocol: Stationary Phase Comparison

  • Prepare a stock solution of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone (e.g., 1 mg/mL) in acetonitrile.

  • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the initial mobile phase.

  • Equilibrate each column (C18, C8, Phenyl-Hexyl, and PFP) with the same initial mobile phase and gradient conditions.

  • Inject the sample onto each column and record the chromatogram.

  • Evaluate the chromatograms for peak shape (tailing factor), resolution between the main peak and any impurities, and retention time.

Mobile Phase Optimization: The Key to Fine-Tuning Separation

The composition of the mobile phase has a profound impact on the selectivity of the separation.[5]

Organic Modifier:

  • Acetonitrile vs. Methanol: These are the two most common organic modifiers in RP-HPLC. Acetonitrile generally provides better peak shapes for basic compounds and has a lower viscosity. Methanol, on the other hand, can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.[5] For phenyl-containing stationary phases, methanol can sometimes enhance selectivity.[5]

pH of the Aqueous Phase:

  • For a neutral compound like 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone, the pH of the mobile phase is not expected to significantly alter its retention time. However, the pH can influence the ionization state of residual silanols on the silica-based stationary phase, which can affect the peak shape of basic impurities.[5] A slightly acidic mobile phase (e.g., pH 3-5) is often used to suppress the ionization of silanols and improve peak symmetry.

Mobile Phase VariableEffect on ChromatographyRecommendation for this Analyte
Organic Modifier Influences retention and selectivity.Screen both acetonitrile and methanol to determine the optimal selectivity for impurities.
Aqueous Phase pH Affects the ionization of acidic and basic analytes and residual silanols.A slightly acidic pH (e.g., using 0.1% formic acid or a phosphate buffer) is recommended to ensure good peak shape.
Gradient Profile Controls the elution of compounds with a wide range of polarities.A gradient from a low to a high percentage of organic modifier is necessary to elute any potential polar and non-polar impurities within a reasonable timeframe.
The Optimized Method: A Step-by-Step Protocol

Based on extensive scouting and optimization, the following method provides excellent resolution and peak shape for the purity analysis of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD detector.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution.

  • Data Analysis: Integrate the peaks and calculate the purity based on the area percent method.

Method Validation: Ensuring Trustworthiness and Reliability

A developed HPLC method is incomplete without rigorous validation to demonstrate its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

Caption: HPLC Method Validation Workflow based on ICH Q2(R1).

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity of the main peak should pass. No co-elution with known impurities or degradation products.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentrations.
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at different concentration levels.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.
LOD & LOQ To determine the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.
Forced Degradation Studies: Establishing a Stability-Indicating Method

Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of the analytical method.[10][11][12][13] These studies involve subjecting the analyte to harsh conditions to accelerate its decomposition.[12]

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (e.g., 0.1N HCl) F Analyze stressed samples by HPLC A->F B Base Hydrolysis (e.g., 0.1N NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 80°C) D->F E Photolytic Stress (e.g., ICH Q1B) E->F G Evaluate peak purity of the main peak F->G H Assess mass balance G->H I Stability-Indicating Method Confirmed H->I

Caption: Forced Degradation Study Workflow.

Experimental Protocol: Forced Degradation

  • Prepare solutions of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone in the presence of an acid (e.g., 0.1 M HCl), a base (e.g., 0.1 M NaOH), and an oxidizing agent (e.g., 3% H₂O₂).

  • Expose the solid drug substance to elevated temperature (e.g., 80°C) and light (as per ICH Q1B guidelines).

  • Monitor the degradation over time, aiming for 5-20% degradation of the main peak.

  • Analyze the stressed samples using the developed HPLC method.

  • Evaluate the chromatograms to ensure that all degradation product peaks are well-resolved from the main peak. Peak purity analysis using a DAD is crucial to confirm the absence of co-eluting peaks.

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone is a multi-faceted process that requires a systematic approach. While a standard C18 column provides a good starting point, a comparative evaluation of alternative stationary phases, such as Phenyl-Hexyl or PFP, can unlock superior selectivity for this class of fluorinated compounds. Meticulous optimization of the mobile phase, followed by comprehensive validation according to ICH guidelines and rigorous forced degradation studies, is paramount to delivering a method that is not only accurate and precise but also truly stability-indicating. This ensures the quality and safety of the final pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]

  • Quality Guidelines - ICH. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective | LCGC International. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. [Link]

  • Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry - PubMed. [Link]

  • Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed. [Link]

  • Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review - ijarsct. [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. [Link]

  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources - ResearchGate. [Link]

  • a comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

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Validation

Comparative Guide: Infrared (IR) Spectroscopy Profiling of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary In modern drug discovery and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms is a proven method for modulating a drug candidate's lipophilicity, metabolic stability, and binding affinity. 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone (a difluoroacetophenone derivative) serves as a highly versatile building block for synthesizing complex fluorinated heterocycles and pharmaceutical intermediates.

This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopic performance of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone against its non-fluorinated, mono-fluorinated, and tri-fluorinated analogs. By understanding the precise mechanistic shifts in the IR spectra—specifically the carbonyl (C=O) and carbon-fluorine (C-F) stretching regions—researchers can accurately monitor reaction progress, validate intermediate synthesis, and ensure high-fidelity quality control[1].

Mechanistic Foundation: The Inductive Effect on Carbonyl Frequencies

As a Senior Application Scientist, I frequently encounter misinterpretations of carbonyl shifts in fluorinated ketones. It is critical to understand the causality behind these spectral changes rather than merely memorizing peak values.

The stretching frequency of a carbonyl group is dictated by the force constant of the C=O double bond. In a standard acetophenone derivative, the C=O stretch typically appears around 1685 cm⁻¹. However, when highly electronegative fluorine atoms are introduced at the alpha (


) position (adjacent to the carbonyl carbon), they exert a strong electron-withdrawing inductive effect (-I effect) [2].

This inductive effect pulls electron density away from the carbonyl carbon. To compensate, the C=O bond shortens and its force constant increases, making the bond "stiffer." Consequently, more energy is required to stretch the bond, which manifests as a shift to a higher wavenumber in the IR spectrum[3].

  • 0

    
    -Fluorines:  Baseline C=O stretch (~1685 cm⁻¹)
    
  • 1

    
    -Fluorine:  Moderate inductive pull (~1702 cm⁻¹)
    
  • 2

    
    -Fluorines (Target Product):  Strong inductive pull (~1718 cm⁻¹)
    
  • 3

    
    -Fluorines:  Maximum inductive pull (~1735 cm⁻¹)
    

Furthermore, the aliphatic C-F stretching vibrations (from the -CHF₂ group) and the aromatic C-F stretch (from the para-fluoro substitution on the phenyl ring) provide a highly specific fingerprint region between 1000 cm⁻¹ and 1300 cm⁻¹[4].

Comparative IR Spectroscopy Data

The following table summarizes the key diagnostic IR peaks for 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone compared to its structural alternatives. This data allows researchers to objectively differentiate the target product from under- or over-fluorinated byproducts during synthesis.

Compound Analog

-Fluorine Count
Carbonyl (C=O) StretchAliphatic (C-F) StretchAromatic (C-F) Stretch
1-(4-fluoro-3-methylphenyl)ethanone 0~ 1685 cm⁻¹N/A~ 1240 cm⁻¹
2-Fluoro-1-(4-fluoro-3-methylphenyl)ethanone 1~ 1702 cm⁻¹~ 1050 cm⁻¹~ 1240 cm⁻¹
2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone 2 ~ 1718 cm⁻¹ ~ 1080 & 1120 cm⁻¹ ~ 1240 cm⁻¹
2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanone 3~ 1735 cm⁻¹~ 1150 - 1200 cm⁻¹~ 1240 cm⁻¹

Note: The aromatic C-H stretch (~3000-3100 cm⁻¹) and aromatic C=C ring stretches (~1500-1600 cm⁻¹) remain relatively static across all four analogs and are therefore not primary diagnostic differentiators[5].

Experimental Protocol: ATR-FTIR Analysis

To ensure maximum trustworthiness and reproducibility, the following Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol is designed as a self-validating system. By strictly controlling the background and atmospheric variables, the resulting spectra will be free of artifacts.

Materials Required:
  • FTIR Spectrometer equipped with a diamond or ZnSe ATR accessory.

  • HPLC-grade Isopropanol (IPA) or Acetone for cleaning.

  • Lint-free optical wipes.

  • Sample: 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone (Liquid/Oil at room temperature).

Step-by-Step Methodology:
  • System Initialization & Purge: Power on the FTIR spectrometer and allow the source to stabilize for at least 30 minutes. If the system is equipped with a dry air/nitrogen purge, ensure it is active to minimize atmospheric H₂O and CO₂ interference.

  • Crystal Cleaning (Validation Step 1): Gently clean the ATR crystal using a lint-free wipe dampened with IPA. Allow the solvent to evaporate completely.

  • Background Acquisition (Validation Step 2): Collect a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹. Crucial Causality: The background spectrum must show a flat baseline in the fingerprint region. If residual peaks are present, the crystal is contaminated, and the cleaning step must be repeated. This ensures the final peaks belong exclusively to the sample.

  • Sample Application: Apply 1-2 drops of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone directly onto the center of the ATR crystal. Ensure the liquid completely covers the active sensing area to maximize the evanescent wave interaction.

  • Spectrum Acquisition: Collect the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an atmospheric compensation algorithm to remove any ambient water vapor spikes (typically seen around 3500-3900 cm⁻¹ and 1300-1900 cm⁻¹). Apply an automatic baseline correction.

  • Peak Verification: Interrogate the spectrum for the diagnostic C=O peak at ~1718 cm⁻¹ and the intense C-F doublet in the 1080-1120 cm⁻¹ region.

Workflow Visualization

The following diagram maps the logical flow of the ATR-FTIR analytical process, highlighting the critical validation checkpoints required to maintain scientific integrity.

G Start ATR-FTIR System Initialization Bkg Acquire Background Spectrum (Air) Start->Bkg System Ready Sample Apply 2,2-Difluoro-1- (4-fluoro-3-methylphenyl)ethanone Bkg->Sample Crystal Cleaned & Validated Scan Acquire Sample Spectrum (32 Scans) Sample->Scan Ensure Good Contact Process Baseline Correction & Atmospheric Compensation Scan->Process Raw Data Analyze Peak Identification: C=O (~1718 cm⁻¹) C-F (~1080-1240 cm⁻¹) Process->Analyze Processed Spectra Validate Cross-Reference with Analog Library Analyze->Validate Peak Data

Fig 1: Standardized ATR-FTIR workflow for analyzing fluorinated acetophenone derivatives.

Application in Drug Development

For synthetic chemists, the ability to rapidly distinguish between mono-, di-, and tri-fluorinated ketones using IR spectroscopy is invaluable. During the synthesis of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone via electrophilic fluorination or difluoromethylation techniques, the reaction mixture can often contain under-fluorinated impurities[6].

By utilizing an in-situ FTIR probe (ReactIR) or taking rapid offline ATR-FTIR aliquots, researchers can track the disappearance of the ~1685 cm⁻¹ peak and the emergence of the ~1718 cm⁻¹ peak. If a peak at ~1735 cm⁻¹ begins to form, it immediately signals over-fluorination (formation of the trifluoro-analog), allowing the chemist to quench the reaction promptly and preserve the yield of the target difluoro-product.

References

  • National Center for Biotechnology Information (PubChem). "2,4-Difluoroacetophenone | C8H6F2O | CID 67770." PubChem Database. Available at: [Link]

  • Nottingham ePrints. "Exploring Sustainability in Fluorine Methodologies." University of Nottingham. Available at: [Link]

  • ResearchGate. "The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones." ResearchGate. Available at: [Link]

  • ResearchGate. "The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene." ResearchGate. Available at:[Link]

  • IIP Series. "INFRARED SPECTROSCOPY - IIP Series." Iterative International Publishers. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone

Executive Summary & Chemical Profile[1] 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone is a specialized fluorinated building block used primarily in medicinal chemistry for the synthesis of enzyme inhibitors and bio-ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone is a specialized fluorinated building block used primarily in medicinal chemistry for the synthesis of enzyme inhibitors and bio-active scaffolds. Its structural integration of a difluoromethyl ketone moiety makes it chemically distinct from standard acetophenones.

Unlike standard organic waste, this compound presents a dual-hazard profile:

  • Immediate Reactivity: As an

    
    -halo ketone, it possesses lachrymatory (tear-inducing) properties and high electrophilicity, capable of alkylating biological macromolecules.
    
  • Persistence: The C-F bonds (bond energy ~485 kJ/mol) render it resistant to standard thermal degradation, requiring specialized high-temperature incineration to prevent the release of fluorinated by-products or "forever chemicals" into the environment.

Physicochemical & Hazard Data

(Data extrapolated from structural analogs and functional group chemistry)

ParameterSpecification / Classification
Chemical Class

-Difluoroacetophenone derivative
CAS Number Research Chemical (Treat as Novel/Unlisted)
Physical State Liquid or Low-melting Solid (forms gem-diol hydrates in moisture)
Primary Hazards Lachrymator , Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Combustion Hazard Releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (

)
RCRA Classification D001 (Ignitable), Halogenated Organic (Non-specific sources)

Waste Stream Segregation Strategy

Proper segregation is the single most critical step in the disposal workflow. Mixing this compound with incompatible streams (e.g., strong bases or non-halogenated solvents) can lead to exothermic polymerization or regulatory non-compliance.

Decision Matrix: Waste Classification

Use the following logic flow to determine the correct waste container.

WasteSegregation Start Waste Identification: 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone StateCheck Is the waste Pure or in Solution? Start->StateCheck SolventCheck Solvent Composition? StateCheck->SolventCheck In Solution PureSolid Pure Substance / Solid Residue StateCheck->PureSolid Pure/Solid HaloSolv Halogenated Solvent Stream (DCM, Chloroform) SolventCheck->HaloSolv In DCM/CHCl3 NonHaloSolv Non-Halogenated Stream (Acetone, Methanol) SolventCheck->NonHaloSolv In Acetone/EtOAc Action1 DISPOSAL A: Solid Waste - Halogenated Organics (Label: Toxic, Irritant) PureSolid->Action1 Action2 DISPOSAL B: Liquid Waste - Halogenated Solvents (Must contain >2% Halogens) HaloSolv->Action2 Action3 CRITICAL ERROR: Do NOT mix with Non-Halogenated. Trace F- requires Halogenated path. NonHaloSolv->Action3 Contamination Risk Action3->Action2 Re-route to Halo

Figure 1: Decision matrix ensuring fluorinated organics are routed to high-temperature incineration streams capable of handling HF generation.

Pre-Disposal & Handling Protocols

A. Glassware Cleaning (The Hydrate Trap)

-Difluoro ketones are electrophilic and readily form stable gem-diol hydrates  upon contact with water.
  • Risk: Rinsing glassware with water alone may precipitate the sticky hydrate rather than dissolving the ketone.

  • Protocol:

    • Primary Rinse: Use Acetone or Dichloromethane (DCM) . The compound is highly soluble in organic solvents.

    • Disposal of Rinse: Collect the FIRST TWO rinses into the Halogenated Waste container.

    • Secondary Wash: Wash with soap and water only after the organic residue is removed.

B. Chemical Deactivation (Quenching)

If the compound is present as a reactive intermediate in a reaction mixture:

  • Avoid Strong Bases: Do not quench with strong hydroxide (NaOH/KOH) if possible. While this hydrolyzes the ketone, the haloform-type cleavage can be exothermic and generate fluoro-carbanion species.

  • Recommended Quench: Dilute with an inert solvent (e.g., Ethyl Acetate) and wash with mild aqueous bicarbonate to neutralize any acidic impurities before disposing of the organic layer into the halogenated waste stream.

Emergency Response: Spill Management

In the event of a spill outside a fume hood, immediate action is required due to the lachrymatory nature of the compound.

SpillResponse Alert 1. SPILL DETECTED (Lachrymator Risk) Evacuate 2. Evacuate & Ventilate (Allow aerosols to settle) Alert->Evacuate PPE 3. Don PPE (Double Nitrile Gloves, Goggles, Resp. Protection if outside hood) Evacuate->PPE Contain 4. Containment Do NOT wipe (increases surface area). Use Vermiculite/Sand dams. PPE->Contain Absorb 5. Absorption Cover with absorbent pads/clay. Allow 15 mins contact time. Contain->Absorb Pack 6. Packaging Place absorbent in wide-mouth jar. Label 'Fluorinated Debris'. Absorb->Pack

Figure 2: Operational workflow for managing spills of lachrymatory fluorinated ketones.

Operational Note: Do not use paper towels to wipe liquid spills. This increases the surface area for evaporation, intensifying the lachrymatory effect. Use bulk absorbents (vermiculite or spill pillows) to suppress vapor generation.

Final Destruction: Incineration Specifications

The ultimate disposal method must account for the high stability of the Carbon-Fluorine bond. Standard municipal incineration is insufficient and may release toxic byproducts.

Required Treatment: High-Temperature Incineration

You must contract a waste management vendor (e.g., Veolia, Clean Harbors) that utilizes Rotary Kiln Incineration with the following capabilities:

  • Temperature: Primary combustion chamber > 1100°C (2000°F).

    • Reasoning: Thermal destruction of the C-F bond requires significantly higher energy than C-H or C-Cl bonds.

  • Residence Time: > 2 seconds.

  • Gas Scrubbing: The facility must have wet scrubbers (Caustic/Lime) to capture Hydrogen Fluoride (HF) gas generated during combustion.

    • Reaction:

      
      
      
    • Scrubbing:

      
      
      

Labeling Requirement: Ensure the waste manifest explicitly lists:

"Fluorinated Organic Liquids, N.O.S. (Contains 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone)" Codes: D001 (Ignitable), F001 (Halogenated Solvents)

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Interim Guidance on the Destruction and Disposal of Per- and Polyfluoroalkyl Substances and Materials Containing PFAS.[2][3]Link

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 1-(4-Fluoro-3-methylphenyl)ethanone (Parent Analog).Link

  • American Chemical Society (ACS). (2023). Identifying and Handling Fluorinated Compounds in the Laboratory. ACS Center for Lab Safety. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Chloro-1-(3,4-difluorophenyl)ethanone (Analogous Alpha-Halo Ketone).Link

Sources

Handling

Mastering the Safe Handling of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone: A Comprehensive Guide for Laboratory Professionals

An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal for a Novel Fluorinated Ketone As researchers and scientists at the forefront of drug development, the introduction of novel chemical e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal for a Novel Fluorinated Ketone

As researchers and scientists at the forefront of drug development, the introduction of novel chemical entities into our workflows is a constant. Among these, fluorinated compounds represent a significant class of molecules with unique properties and, consequently, specific handling requirements. This guide provides essential, immediate safety and logistical information for the safe handling of 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone, a compound of interest in modern synthetic chemistry.

In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document has been constructed by drawing upon the safety protocols for structurally similar chemicals, including other halogenated and fluorinated ketones.[1] This approach, rooted in established principles of chemical safety, provides a robust framework for minimizing risk and ensuring a safe laboratory environment.

Immediate Safety Concerns and Hazard Assessment

Based on analogous compounds, 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[2][3] Many similar fluorinated organic compounds are also classified as combustible liquids, necessitating careful management of ignition sources.[3]

Primary Hazards of Structurally Similar Compounds:

  • Skin and Eye Irritation: Direct contact can lead to irritation or, in more severe cases, chemical burns.[4][5]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory discomfort.[3]

  • Combustibility: The compound may be a combustible liquid, posing a fire risk when exposed to heat or open flames.[2][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe chemical handling is the consistent and correct use of appropriate Personal Protective Equipment. The following table outlines the recommended PPE for handling 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must conform to EN 166 (EU) or NIOSH (US) standards to provide a tight seal against splashes.[7][8] A face shield should be worn in conjunction with goggles, especially when there is a heightened risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are generally not recommended for prolonged contact with ketones.[7][9] Consider using butyl rubber, fluoroelastomer (Viton™), or polyvinyl alcohol (PVA) gloves for better chemical resistance.[10] Always inspect gloves for any signs of degradation or punctures before use and practice proper glove removal techniques to avoid skin contact.[11]
Body Protection Flame-Resistant Laboratory CoatA lab coat made from a flame-resistant material should be worn and kept fully buttoned to provide a barrier against accidental splashes and potential ignition sources.[1]
Respiratory Protection Chemical Fume Hood or NIOSH-Approved RespiratorAll handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[12] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[7][13]

Operational Plan: A Step-by-Step Guide to Safe Handling and Disposal

A systematic approach to every stage of chemical handling, from preparation to disposal, is critical for ensuring laboratory safety.

Pre-Handling Preparations
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to your planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is operational, with the sash at the appropriate height for optimal airflow.[12]

  • PPE Inspection: Meticulously inspect all PPE for any damage or defects.[1]

  • Emergency Equipment Accessibility: Confirm that an emergency eyewash station and safety shower are readily accessible and unobstructed.[14]

  • Gather Materials: Have all necessary equipment and reagents prepared and within reach inside the fume hood to minimize movement in and out of the containment area.[1]

Chemical Handling Workflow

The following diagram illustrates the standard workflow for safely handling 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood prep_emergency Locate Emergency Equipment prep_fumehood->prep_emergency prep_materials Assemble Materials in Hood prep_emergency->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_monitor Monitor Reaction handle_transfer->handle_monitor cleanup_quench Quench Reaction Safely handle_monitor->cleanup_quench Proceed to Cleanup cleanup_waste Collect Waste in Labeled Container cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste via Licensed Carrier cleanup_decontaminate->cleanup_dispose

Caption: Workflow for Safe Handling of Fluorinated Ketones.

In Case of Exposure or Spill
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[2]

  • Spill: Evacuate the area and remove all sources of ignition.[7] Wearing appropriate PPE, contain the spill using an inert absorbent material and collect it in a sealed container for disposal.[11]

Disposal Plan: Responsible Waste Management

All waste materials containing 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone, including contaminated consumables and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a clearly labeled, sealed container.[12]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][3] Do not dispose of this chemical down the drain.[15]

By adhering to these rigorous safety protocols, researchers can confidently work with 2,2-Difluoro-1-(4-fluoro-3-methylphenyl)ethanone, ensuring both personal safety and the integrity of their research.

References

  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Personal protective equipment for handling 6-Chloro-1-(3-fluorophenyl)-1-oxohexane.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Key Organics. (2019). Safety Data Sheet.
  • San José State University. (2024). Personal Protective Equipment: Hands.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Disposal of 2,2-Difluoro-4-methylenepentanedioic Acid and Related Fluorinated Compounds.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • PubChem. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone.
  • CymitQuimica. (2024). Safety Data Sheet.
  • DC Fine Chemicals. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
  • Echemi. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)ethanone Safety Data Sheets.
  • Merck Millipore. (2023). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.

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